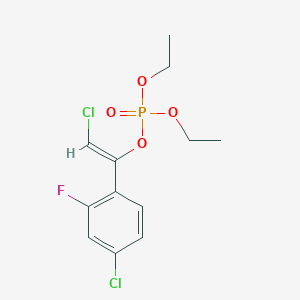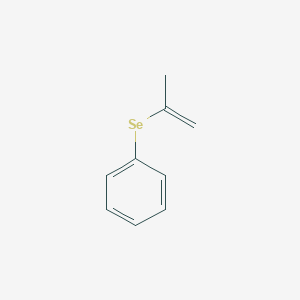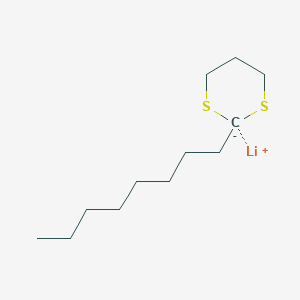![molecular formula C14H9Cl2N B14510771 7,10-Dichloro-2-methylbenzo[H]quinoline CAS No. 64383-53-5](/img/structure/B14510771.png)
7,10-Dichloro-2-methylbenzo[H]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,10-Dichloro-2-methylbenzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dichloro-2-methylbenzo[H]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds. For instance, the reaction of 2-chloroaniline with 2-chlorobenzaldehyde under acidic conditions can yield the desired quinoline derivative .
Another method involves the cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. This metal-free approach uses molecular iodine as a catalyst and tert-butyl hydroperoxide as an oxidant in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
7,10-Dichloro-2-methylbenzo[H]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and cobalt oxide catalysts under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted quinolines
科学研究应用
7,10-Dichloro-2-methylbenzo[H]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7,10-Dichloro-2-methylbenzo[H]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Another chlorinated quinoline derivative with similar structural features.
4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[H][1,6]naphthyridine: A related compound with additional chlorine atoms and a different substitution pattern.
Uniqueness
7,10-Dichloro-2-methylbenzo[H]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, distinguishes it from other quinoline derivatives and may confer unique properties in various applications.
属性
CAS 编号 |
64383-53-5 |
|---|---|
分子式 |
C14H9Cl2N |
分子量 |
262.1 g/mol |
IUPAC 名称 |
7,10-dichloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H9Cl2N/c1-8-2-3-9-4-5-10-11(15)6-7-12(16)13(10)14(9)17-8/h2-7H,1H3 |
InChI 键 |
MLLNDCKOUHDTSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC3=C(C=CC(=C32)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)



![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)


